

Technical Guide: 1-Bromo-3,5-dichlorobenzene

(CAS No. 19752-55-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-3,5-dichlorobenzene

Cat. No.: B043179

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1-Bromo-3,5-dichlorobenzene**, a key chemical intermediate. It covers its physicochemical properties, spectroscopic data, synthesis protocols, and critical applications in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Core Compound Information

1-Bromo-3,5-dichlorobenzene is a halogenated aromatic compound widely utilized as a building block in organic chemistry. Its structure, featuring a reactive bromine atom and two deactivating chlorine atoms on a benzene ring, makes it a versatile substrate for a variety of cross-coupling reactions.

CAS Number: 19752-55-7[1]

Physicochemical and Spectroscopic Data

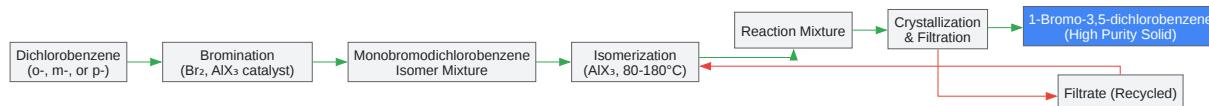
The quantitative properties of **1-Bromo-3,5-dichlorobenzene** are summarized in the tables below. This data is essential for reaction planning, safety assessment, and quality control.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	19752-55-7	[1]
Molecular Formula	C ₆ H ₃ BrCl ₂	[2]
Molecular Weight	225.89 g/mol	[2]
Appearance	White to off-white crystalline solid/powder	[1]
Melting Point	73-75 °C	[1]
Boiling Point	232 °C (at 757 mmHg)	[1]
IUPAC Name	1-bromo-3,5-dichlorobenzene	[2]
Synonyms	3,5-Dichlorobromobenzene	[2]

Table 2: Spectroscopic Data

Spectrum Type	Key Identifiers / Data Source
¹ H NMR	Sigma-Aldrich Co. LLC. (via PubChem) [2]
¹³ C NMR	W. Robien, Inst. of Org. Chem., Univ. of Vienna (via PubChem) [2]
Mass Spectrum	NIST (via PubChem) [2]
IR Spectrum	Coblentz Society (via NIST)


Synthesis Methodologies

The synthesis of **1-Bromo-3,5-dichlorobenzene** can be achieved via multiple routes. Below are detailed protocols for two established methods suitable for laboratory and industrial-scale production.

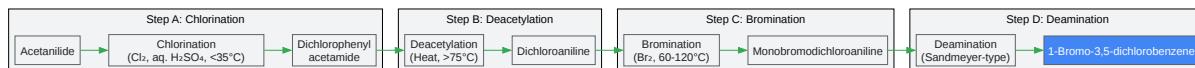
Synthesis via Isomerization of Monobromodichlorobenzenes

This industrial process produces **1-Bromo-3,5-dichlorobenzene** in high yield through the catalyzed isomerization of other monobromodichlorobenzene isomers.

Workflow Diagram: Synthesis via Isomerization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Bromo-3,5-dichlorobenzene** via isomerization.


Experimental Protocol:

- **Bromination:** Charge a suitable reactor with a dichlorobenzene isomer (ortho, meta, or para) or a mixture thereof. Add an aluminum halide catalyst (e.g., AlCl_3 , AlBr_3) at a mole ratio of 0.001 to 0.1 relative to the halobenzenes. Introduce bromine (Br_2) to the mixture at a temperature between 0°C and 80°C.
- **Isomerization:** After the initial bromination, add more aluminum halide catalyst to achieve a mole ratio of 0.02 to 1. Heat the reaction mixture to between 80°C and 180°C. Maintain this temperature for 0.5 to 15 hours to facilitate the isomerization of the monobromodichlorobenzene mixture to the desired 1-bromo-3,5-dichloro isomer.
- **Work-up:** Cool the reaction mixture and wash it with water or a dilute acid (e.g., HCl) to quench the catalyst.
- **Isolation:** Cool the resulting organic oil to room temperature or below to induce crystallization of **1-Bromo-3,5-dichlorobenzene**.
- **Purification:** Collect the solid product by filtration. The filtrate, containing other isomers and halobenzenes, can be recycled back into the isomerization step. The solid product can be further purified by recrystallization if necessary.

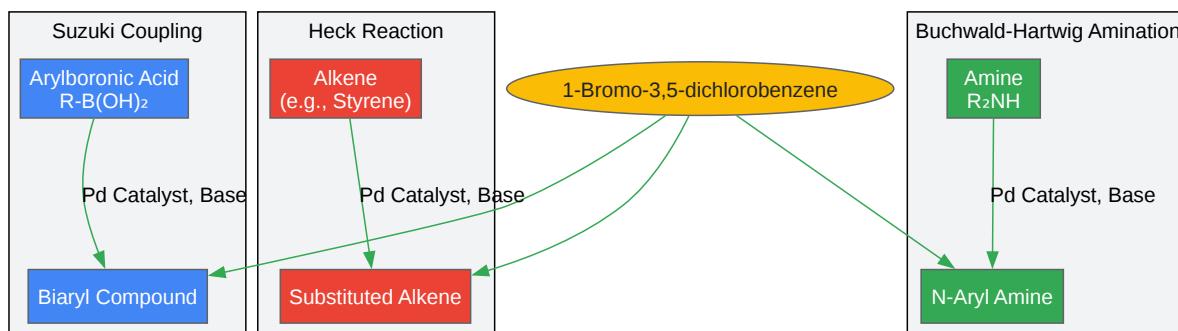
Synthesis from Acetanilide

This multi-step laboratory synthesis provides a more controlled route to the target compound.

Workflow Diagram: Synthesis from Acetanilide

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis of **1-Bromo-3,5-dichlorobenzene** starting from acetanilide.


Experimental Protocol:

- Chlorination: Dissolve acetanilide in 40-70% aqueous sulfuric acid. While maintaining the temperature below 35°C, introduce chlorine gas (Cl₂) until the reaction is complete, forming dichlorophenyl acetamide.
- Deacetylation: Heat the reaction mixture to a temperature above 75°C (up to 150°C) to hydrolyze the amide, yielding dichloroaniline.
- Bromination: Add bromine (Br₂) to the reaction mixture while maintaining a temperature between 60°C and 120°C to produce monobromodichloroaniline.
- Deamination (Sandmeyer-type reaction): Eliminate the amino group from the monobromodichloroaniline intermediate. This typically involves diazotization with sodium nitrite in an acidic solution, followed by reduction of the diazonium salt (e.g., with hypophosphorous acid or by heating in ethanol) to yield the final product, **1-Bromo-3,5-dichlorobenzene**. The crude product is then isolated and purified, typically by recrystallization.

Applications in Drug Development & Organic Synthesis

1-Bromo-3,5-dichlorobenzene is a valuable precursor for synthesizing more complex molecules due to its amenability to palladium-catalyzed cross-coupling reactions. The bromine atom serves as a highly reactive site for forming new carbon-carbon and carbon-nitrogen bonds.

Reaction Pathways Diagram

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions utilizing **1-Bromo-3,5-dichlorobenzene**.

Suzuki-Miyaura Coupling

The Suzuki reaction is a versatile method for forming $C(sp^2)-C(sp^2)$ bonds, essential for synthesizing biaryl structures found in many pharmaceuticals.

Experimental Protocol (General):

- Reaction Setup: In a round-bottom flask or Schlenk tube under an inert atmosphere (e.g., Argon), combine **1-Bromo-3,5-dichlorobenzene** (1.0 equiv), the desired arylboronic acid

(1.1-1.5 equiv), and a base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0-3.0 equiv).

- Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (1-5 mol%) or a combination of a palladium source (e.g., $Pd(OAc)_2$) and a phosphine ligand.
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or THF) and an aqueous solution of the base.
- Reaction: Heat the mixture with stirring (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
- Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.[3]

Buchwald-Hartwig Amination

This reaction is a powerful tool for constructing C-N bonds, enabling the synthesis of aryl amines, which are prevalent in drug molecules.

Experimental Protocol (General):

- Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add **1-Bromo-3,5-dichlorobenzene** (1.0 equiv), a palladium precatalyst (e.g., $Pd_2(dba)_3$ or $Pd(OAc)_2$; 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos; 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or K_3PO_4 ; 1.4-2.0 equiv).[4][5]
- Reagent Addition: Add the primary or secondary amine (1.2-1.5 equiv) followed by an anhydrous solvent such as toluene or 1,4-dioxane via syringe.[4]
- Reaction: Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
- Work-up and Purification: After cooling, dilute the mixture with an appropriate organic solvent and water. Separate the organic layer, extract the aqueous phase, and wash the combined

organic layers with brine. Dry, concentrate, and purify the product by column chromatography.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-3,5-dichlorobenzene | 19752-55-7 [chemicalbook.com]
- 2. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 1-Bromo-3,5-dichlorobenzene (CAS No. 19752-55-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043179#1-bromo-3-5-dichlorobenzene-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com